N-[(3,4-dimethoxyphenyl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide
Description
N-[(3,4-Dimethoxyphenyl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide is a polyaromatic amide derivative characterized by three methoxy-substituted phenyl groups and a formamide linkage. Its structure comprises a 3,4-dimethoxyphenyl group, a 4-methoxyphenylformamido moiety, and a 4-methoxybenzamide unit, interconnected through a methylene bridge. The synthesis likely involves multi-step reactions, including formamidation and coupling processes, as seen in analogous compounds .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-30-19-10-5-16(6-11-19)24(28)26-23(18-9-14-21(32-3)22(15-18)33-4)27-25(29)17-7-12-20(31-2)13-8-17/h5-15,23H,1-4H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPRAUDEYIUBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several benzamide and formamide derivatives. Key comparisons include:
N-[(4-Methoxyphenyl)methyl]formamide (CAS: 17061-63-1)
- Structure : A simpler formamide with a single 4-methoxyphenyl group.
- Synthesis : Prepared via reaction of 4-methoxybenzylamine with formic acid .
- Key Difference : Lacks the 3,4-dimethoxyphenyl and 4-methoxybenzamide units, resulting in lower molecular complexity and reduced lipophilicity.
N-(2,4-Dimethylphenyl)-4-Methoxybenzamide
- Structure : Features a 4-methoxybenzamide core with a 2,4-dimethylphenyl substituent.
- Synthesis : Produced via reductive transamidation of tertiary amides .
- Key Difference : Replaces the formamide and 3,4-dimethoxyphenyl groups with a dimethylphenyl moiety, altering electronic properties and steric bulk.
N-[1,3-Benzodioxol-5-yl-[(4-Methoxybenzoyl)Amino]Methyl]-4-Methoxybenzamide (CAS: 618862-81-0) Structure: Incorporates a benzodioxole ring instead of the 3,4-dimethoxyphenyl group. Synthesis: Likely involves coupling of benzodioxole-containing intermediates with methoxy-substituted benzamides .
Physicochemical Properties
| Property | Target Compound | N-[(4-Methoxyphenyl)methyl]formamide | N-(2,4-Dimethylphenyl)-4-Methoxybenzamide |
|---|---|---|---|
| Molecular Weight | 434.44 g/mol | 165.19 g/mol | 256.13 g/mol |
| LogP (Predicted) | ~3.2 | ~1.5 | ~2.8 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 7 | 3 | 3 |
The target compound’s higher molecular weight and logP value reflect its increased aromaticity and methoxy substituents, which may improve membrane permeability but reduce aqueous solubility.
Analytical Characterization
All compounds rely on:
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